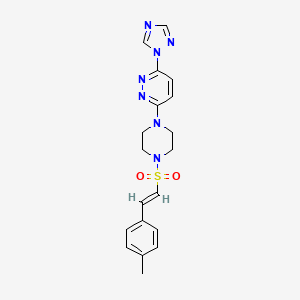
(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H21N7O2S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine is a synthetic compound belonging to the class of pyridazine derivatives. Its complex structure integrates a piperazine moiety and a triazole ring, both of which are associated with various biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H22N4O2S with a molecular weight of approximately 426.6 g/mol. The compound exhibits geometric isomerism due to the presence of a double bond in the styryl group. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Pyridazine with triazole and piperazine moieties |
| Functional Groups | Sulfonyl, methylstyryl |
| Molecular Weight | 426.6 g/mol |
Research indicates that this compound may exert its biological effects through interaction with specific enzymes or receptors involved in disease pathways. The compound has shown potential in:
- Enzyme Inhibition : It may inhibit certain enzymes that are critical in metabolic pathways associated with inflammation and cancer.
- Receptor Modulation : Potential modulation of receptor activity linked to neurotransmission and cellular signaling.
Antimicrobial Activity
One of the prominent areas of investigation for this compound is its antimicrobial properties. Studies suggest that it exhibits significant activity against various bacterial strains, potentially offering therapeutic applications in treating infections.
Anticancer Potential
The compound's structural features suggest it may act as an anticancer agent by targeting pathways involved in tumor growth and proliferation. Preliminary studies have indicated moderate efficacy against certain cancer cell lines, necessitating further investigation into its mechanisms and effectiveness.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Activity Evaluation : Another study reported that this compound showed promising results in inhibiting the growth of specific cancer cell lines through apoptosis induction .
- Mechanistic Insights : Research employing kinetic studies revealed that the compound's interactions with target enzymes could lead to altered metabolic pathways associated with inflammation and cancer .
Summary of Biological Activities
Propriétés
IUPAC Name |
3-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2S/c1-16-2-4-17(5-3-16)8-13-29(27,28)25-11-9-24(10-12-25)18-6-7-19(23-22-18)26-15-20-14-21-26/h2-8,13-15H,9-12H2,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFYBTLYSRZIAD-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













